molecular formula C29H28O14 B12289352 [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate

[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate

Cat. No.: B12289352
M. Wt: 600.5 g/mol
InChI Key: CJCLTLJGYVYVPZ-UHFFFAOYSA-N
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Description

[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its multiple functional groups, including acetyl, ethoxycarbonyloxy, dihydroxy, and dioxo groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate typically involves multi-step organic reactions. One common method involves the initial formation of the tetracen backbone, followed by the introduction of the acetyl and ethoxycarbonyloxy groups through esterification reactions. The dihydroxy and dioxo groups are introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be further oxidized to form additional dioxo groups.

    Reduction: The dioxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The ethoxycarbonyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkoxides (RO⁻), halides (X⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield additional dioxo groups, while reduction of the dioxo groups can produce hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esterification and oxidation. Its unique structure allows for the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.

Medicine

In medicine, this compound has potential applications as a prodrug. The ethoxycarbonyloxy groups can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its multiple functional groups enable the formation of cross-linked networks, improving the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate involves the hydrolysis of the ethoxycarbonyloxy groups to release active compounds. These active compounds can interact with molecular targets such as enzymes, receptors, and nucleic acids, modulating various biochemical pathways. The acetyl and dihydroxy groups can also participate in redox reactions, influencing cellular redox balance and signaling.

Comparison with Similar Compounds

Similar Compounds

  • [2-acetyl-4,12-bis(methoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] methyl carbonate
  • [2-acetyl-4,12-bis(propoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] propyl carbonate

Uniqueness

Compared to similar compounds, [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate is unique due to its specific combination of functional groups. The ethoxycarbonyloxy groups provide distinct hydrolytic stability and reactivity, while the acetyl and dihydroxy groups offer additional sites for chemical modification. This unique combination of properties makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H28O14

Molecular Weight

600.5 g/mol

IUPAC Name

[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate

InChI

InChI=1S/C29H28O14/c1-5-38-26(34)41-17-12-29(37,13(4)30)11-15-19(17)25(43-28(36)40-7-3)21-20(24(15)42-27(35)39-6-2)22(32)14-9-8-10-16(31)18(14)23(21)33/h8-10,17,31,37H,5-7,11-12H2,1-4H3

InChI Key

CJCLTLJGYVYVPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O

Origin of Product

United States

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